molecular formula C15H13N3O3S B11437633 1,3-dimethyl-5-nitro-6-(phenylsulfanyl)-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-nitro-6-(phenylsulfanyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11437633
M. Wt: 315.3 g/mol
InChI Key: WJDDCAOLCNZIMO-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole core substituted with nitro, phenylsulfanyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzodiazole derivative followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The phenylsulfanyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-5-NITRO-6-AMINOURACIL: Similar structure but with an amino group instead of a phenylsulfanyl group.

    1,3-DIMETHYL-5-NITRO-6-PHENYLSULFANYL-1H-PYRIMIDIN-2,4-DIONE: Similar structure but with a pyrimidine core instead of a benzodiazole core.

Uniqueness

1,3-DIMETHYL-5-NITRO-6-(PHENYLSULFANYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of functional groups and the benzodiazole core, which imparts specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-6-phenylsulfanylbenzimidazol-2-one

InChI

InChI=1S/C15H13N3O3S/c1-16-11-8-13(18(20)21)14(9-12(11)17(2)15(16)19)22-10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

WJDDCAOLCNZIMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)SC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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